
2,5-Bis(allyloxy)terephthalic acid
Overview
Description
2,5-Bis(allyloxy)terephthalic acid is an organic compound with the molecular formula C14H14O6. It is characterized by the presence of two allyloxy groups attached to the terephthalic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(allyloxy)terephthalic acid typically involves the esterification of terephthalic acid with allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(allyloxy)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
One of the primary applications of 2,5-bis(allyloxy)terephthalic acid is in the synthesis of covalent organic frameworks (COFs). COFs are porous materials with well-defined structures that are used in various fields such as catalysis, gas storage, and drug delivery.
- Case Study : Research has demonstrated that COFs formed from this compound exhibit high surface areas and tunable pore sizes, making them suitable for gas adsorption applications. The unique hydrazide functionalities allow for further modification and functionalization of the frameworks .
Environmental Monitoring
The compound has been employed in developing sensors for detecting heavy metals, particularly mercury ions (Hg²⁺), which are hazardous environmental pollutants.
- Experimental Findings : A study showcased the use of a COF material synthesized from this compound as a fluorescence probe. This material demonstrated excellent sensitivity and selectivity for Hg²⁺ ions in aqueous solutions. The sensor's performance was characterized by high stability across varying pH levels and repeated use without significant loss of efficiency .
Biological Applications
Due to its ability to form stable complexes with metal ions and its unique chemical structure, this compound is being investigated for potential applications in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,5-Bis(allyloxy)terephthalic acid involves its interaction with specific molecular targets and pathways. The allyloxy groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2,5-Bis(trifluoromethyl)terephthalic acid
- 2,5-Bis(phenylamino)terephthalic acid
- 2,5-Bis(methoxy)terephthalic acid
Comparison: Compared to its analogs, such as 2,5-Bis(trifluoromethyl)terephthalic acid and 2,5-Bis(phenylamino)terephthalic acid, the allyloxy groups offer different reactivity profiles and potential for functionalization .
Biological Activity
2,5-Bis(allyloxy)terephthalic acid is an organic compound characterized by its unique structure, which includes two allyloxy groups attached to a terephthalic acid backbone. This compound has garnered attention in various fields, particularly in materials science and biomedicine, due to its potential biological activities and applications.
- Molecular Formula : C₁₄H₁₄O₆
- Molecular Weight : 278.26 g/mol
- Structure : The presence of allyloxy groups enhances the reactivity of the compound, making it suitable for polymerization and functionalization.
Biological Activity Overview
The biological activity of this compound primarily revolves around its applications in drug delivery systems and tissue engineering. Its ability to form hydrogels and covalent organic frameworks (COFs) allows for enhanced biocompatibility and cellular interactions.
The mechanism through which this compound exhibits biological activity involves:
- Polymerization : The allyloxy groups can participate in radical polymerization, leading to the formation of hydrogels that mimic natural tissue environments.
- Cellular Interactions : When incorporated into hydrogels, this compound can facilitate controlled release mechanisms for therapeutic agents while promoting cellular adhesion and proliferation, essential for tissue regeneration.
Case Study 1: Hydrogel Formation
Research has shown that hydrogels created from this compound exhibit favorable properties for drug delivery applications. A study demonstrated that these hydrogels could encapsulate therapeutic agents and release them in a controlled manner over time, which is crucial for sustained therapeutic effects.
Case Study 2: Tissue Engineering Applications
In tissue engineering, the use of this compound-based materials has been investigated for their ability to support cell growth. In vitro studies indicated that cells cultured on hydrogels made from this compound showed increased proliferation rates compared to those on traditional materials .
Data Table: Comparison of Biological Activities
Compound | Biological Activity | Application Area |
---|---|---|
This compound | Controlled drug release; cell adhesion | Drug delivery; tissue engineering |
2,5-Bis(methacryloyloxy)terephthalic acid | Hydrogel formation; biocompatibility | Biocompatible materials |
Terephthalic acid | Limited biological activity | General applications |
Research Findings
- Hydrogel Properties : Studies have confirmed that the hydrogels formed from this compound possess mechanical properties similar to those of natural tissues. This similarity is beneficial for applications in regenerative medicine .
- Cell Proliferation : Experimental data indicate that cells exhibit enhanced adhesion and proliferation when cultured on surfaces modified with this compound. This characteristic is pivotal for developing scaffolds in tissue engineering.
- Covalent Organic Frameworks (COFs) : The reactive nature of the hydrazide groups in derivatives of this compound allows for the formation of COFs, which can be utilized in various analytical and material science applications .
Properties
IUPAC Name |
2,5-bis(prop-2-enoxy)terephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJAVEMHUDLYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C(=O)O)OCC=C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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